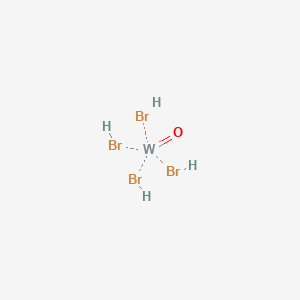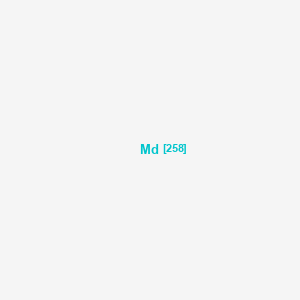
Tungsten tetrabromide monoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten tetrabromide monoxide is a chemical compound with the formula Br₄OW It is a tungsten-based compound where tungsten is bonded to four bromine atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tungsten tetrabromide monoxide can be synthesized through the direct reaction of tungsten powder with bromine gas under heating conditions. The chemical equation for this reaction is: [ \text{W} + 2\text{Br}_2 \rightarrow \text{WBr}_4 ]
Another method involves the bromination of tungsten oxide with hydrogen bromide to produce this compound .
Industrial Production Methods: Industrial production of this compound typically follows the direct synthesis method due to its simplicity and efficiency. The reaction is carried out in a controlled environment to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Tungsten tetrabromide monoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Bromine atoms can be substituted with other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used.
Substitution: Halogen exchange reactions can be carried out using halogen gases or halide salts.
Major Products Formed:
Oxidation: Higher oxidation state tungsten compounds.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Tungsten compounds with different halogens or ligands.
Wissenschaftliche Forschungsanwendungen
Tungsten tetrabromide monoxide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and therapeutic applications.
Industry: Utilized in the production of advanced materials and catalysts for chemical reactions
Wirkmechanismus
The mechanism by which tungsten tetrabromide monoxide exerts its effects involves its interaction with molecular targets and pathways. It can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
Tungsten tetrabromide (WBr₄): Similar in structure but lacks the oxygen atom.
Tungsten hexabromide (WBr₆): Contains six bromine atoms instead of four.
Tungsten tetrachloride (WCl₄): Similar structure with chlorine atoms instead of bromine.
Uniqueness: Tungsten tetrabromide monoxide is unique due to the presence of the oxygen atom, which imparts different chemical properties and reactivity compared to other tungsten bromides and chlorides. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
13520-77-9 |
|---|---|
Molekularformel |
Br4H4OW |
Molekulargewicht |
523.49 g/mol |
IUPAC-Name |
oxotungsten;tetrahydrobromide |
InChI |
InChI=1S/4BrH.O.W/h4*1H;; |
InChI-Schlüssel |
BZIYIWRMSLNLIL-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].Br.Br.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)



![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)






![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)

